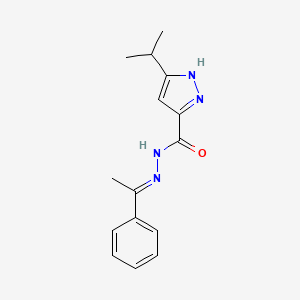![molecular formula C13H8ClN5O3S B11974174 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974174.png)
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E)-(4-chloro-3-nitrophényl)méthylidène]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol est un composé hétérocyclique appartenant à la classe des dérivés de triazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-{[(E)-(4-chloro-3-nitrophényl)méthylidène]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol implique généralement la condensation de la 4-chloro-3-nitrobenzaldéhyde avec le 5-(2-furyl)-4H-1,2,4-triazole-3-thiol en présence d’un catalyseur approprié. La réaction est effectuée sous reflux dans un solvant approprié tel que l’éthanol ou le méthanol. Le mélange réactionnel est ensuite refroidi, et le produit est isolé par filtration et purifié par recristallisation .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L’approche générale impliquerait de mettre à l’échelle le processus de synthèse en laboratoire, d’optimiser les conditions de réaction et d’assurer la pureté et le rendement du produit final grâce à des techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-{[(E)-(4-chloro-3-nitrophényl)méthylidène]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux positions chloro et nitro.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrogène gazeux en présence d’un catalyseur au palladium sont utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en milieu basique.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés aminés.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Le 4-{[(E)-(4-chloro-3-nitrophényl)méthylidène]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Etudié pour ses propriétés antimicrobiennes et antifongiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés chimiques spécifiques.
Applications De Recherche Scientifique
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
Le mécanisme d’action du 4-{[(E)-(4-chloro-3-nitrophényl)méthylidène]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol implique son interaction avec les enzymes et les protéines microbiennes. On pense que le composé inhibe la synthèse de composants cellulaires essentiels, ce qui entraîne la mort du micro-organisme. Les cibles moléculaires comprennent les enzymes impliquées dans la synthèse de la paroi cellulaire et la réplication de l’ADN .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-{[(E)-(5-nitro-2-furyl)méthylidène]amino}benzoïque
- 3-méthyl-1-{[(E)-(5-nitro-2-furyl)méthylidène]amino}-2,4-imidazolidinedione
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Unicité
Le 4-{[(E)-(4-chloro-3-nitrophényl)méthylidène]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence des groupes chloro et nitro, ainsi que des cycles triazole et furane, en fait un composé polyvalent pour diverses transformations chimiques et applications biologiques .
Propriétés
Formule moléculaire |
C13H8ClN5O3S |
|---|---|
Poids moléculaire |
349.75 g/mol |
Nom IUPAC |
4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H8ClN5O3S/c14-9-4-3-8(6-10(9)19(20)21)7-15-18-12(16-17-13(18)23)11-2-1-5-22-11/h1-7H,(H,17,23)/b15-7+ |
Clé InChI |
QBXJAPSPEOGOKS-VIZOYTHASA-N |
SMILES isomérique |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11974096.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11974098.png)
![2,4-dibromo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11974102.png)




![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11974118.png)
![Benzyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974124.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11974141.png)
![2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11974147.png)
![(5Z)-2-(4-tert-butylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974150.png)
